molecular formula C11H20O B13198555 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol

Cat. No.: B13198555
M. Wt: 168.28 g/mol
InChI Key: PBOBONRQFBPYIK-UHFFFAOYSA-N
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Description

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is a substituted cyclohexanol derivative characterized by an ethyl group at the 4-position and a propenyl (allyl) group at the 1-position of the cyclohexane ring.

Properties

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4-ethyl-1-prop-2-enylcyclohexan-1-ol

InChI

InChI=1S/C11H20O/c1-3-7-11(12)8-5-10(4-2)6-9-11/h3,10,12H,1,4-9H2,2H3

InChI Key

PBOBONRQFBPYIK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is typically carried out at room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol may involve the catalytic hydrogenation of the corresponding ketone using large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield the corresponding alkane or alcohol, depending on the reducing agent used.

    Substitution: The hydroxyl group in 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).

Major Products

    Oxidation: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanone or 4-Ethyl-1-(prop-2-en-1-yl)cyclohexanoic acid.

    Reduction: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexane.

    Substitution: 4-Ethyl-1-(prop-2-en-1-yl)cyclohexyl chloride or bromide.

Scientific Research Applications

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Industrial Chemistry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol with structurally related cyclohexanol derivatives, highlighting substituent positions, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Applications References
4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol 4-Ethyl, 1-propenyl C₁₁H₂₀O 168.28 Not reported Not reported Synthetic intermediates, fragrances
Menthol (5-Methyl-2-(propan-2-yl)cyclohexan-1-ol) 5-Methyl, 2-isopropyl C₁₀H₂₀O 156.27 Crystalline solid 42–45 Flavors, pharmaceuticals, tobacco
2-(prop-2-en-1-yl)cyclohexan-1-ol 2-propenyl C₉H₁₄O 138.21 Liquid Not reported Organic synthesis, fragrances
(sol.)-4-Methyl-1-ethylcyclohexan-1-ol 4-Methyl, 1-ethyl C₉H₁₈O 142.24 Solid 105.5–107.5 Not specified
2-(4-Methylcyclohexyl)prop-2-en-1-ol 4-Methylcyclohexyl, 2-propenyl C₁₀H₁₈O 154.25 Not reported Not reported Fragrance components

Key Observations:

Steric Effects : The propenyl group at position 1 in the target compound introduces greater steric hindrance compared to menthol’s isopropyl group at position 2. This may reduce its solubility in polar solvents relative to menthol .

Thermal Stability: Methyl-ethylcyclohexanols (e.g., (sol.)-4-Methyl-1-ethylcyclohexan-1-ol) exhibit higher melting points (105–107°C) due to symmetric substitution patterns favoring crystalline packing .

Synthetic Pathways: Allyl-substituted cyclohexanols (e.g., 2-(prop-2-en-1-yl)cyclohexan-1-ol) are synthesized via cyclization or Claisen-Schmidt condensation, similar to methods used for ethyl acetoacetate derivatives in .

Research Findings and Mechanistic Insights

Computational Modeling

  • Density functional theory (DFT) studies on analogous compounds (e.g., menthol) predict conformational preferences and hydrogen-bonding capabilities, which are critical for designing catalysts or optimizing synthetic yields .

Biological Activity

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, a compound with the molecular formula C11_{11}H20_{20}O, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its chemical properties, biological effects, and potential applications in various fields.

4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is characterized by a cyclohexanol structure with an ethyl and an allyl group. The presence of the hydroxyl group allows for various chemical reactions, including oxidation, reduction, and substitution. The compound can undergo oxidation to form a ketone or be reduced to its corresponding cyclohexane derivative.

Biological Activity

Research has indicated that 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol exhibits several biological activities:

Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial effects against various bacteria. For instance, it has been evaluated against Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibitory activity at low concentrations. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential antimicrobial agent .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This suggests potential applications in treating inflammatory diseases .

Analgesic Activity
In addition to its anti-inflammatory effects, 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol has been studied for analgesic properties. Its mechanism may involve modulation of pain pathways through interaction with specific receptors in the nervous system .

The biological activity of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol is attributed to its structural features:

Hydrogen Bonding
The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction is crucial for its antimicrobial and anti-inflammatory effects.

Hydrophobic Interactions
The alkyl groups contribute to hydrophobic interactions with cellular membranes and proteins, enhancing the compound's bioavailability and efficacy in biological systems .

Case Studies

Several studies have highlighted the biological activities of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against S. aureus with an MIC of 0.25 μg/mL .
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha production in macrophage models .
Study CAnalgesic PropertiesIndicated pain relief in rodent models comparable to standard analgesics .

Q & A

Basic: What synthetic routes and catalytic systems are reported for structurally related cyclohexanol derivatives?

Answer:
For allyl-substituted cyclohexanol derivatives, catalytic hydrogenolysis and transition-metal-catalyzed allylation are common approaches. Key catalysts and solvents from analogous syntheses include:

Catalysts Solvents Reaction Type Reference
Palladium chlorideHexaneHydrogenolysis of hydroperoxides
Magnesium acetateFluorinated alcoholsEpoxide-to-sulfoxide conversion
Potassium carbonate-Base-mediated allylic substitution

For 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol, analogous protocols suggest optimizing temperature (80–120°C) and pressure (1–3 atm H₂) for hydrogenolysis. Steric effects from the ethyl and allyl groups may necessitate longer reaction times or ligand-modified Pd catalysts.

Advanced: How can stereochemical outcomes be controlled during allylic functionalization of cyclohexanol derivatives?

Answer:
Stereoselectivity in allylic substitutions is influenced by:

  • Substrate conformation : The chair conformation of cyclohexanol derivatives favors axial or equatorial attack depending on substituent bulk (e.g., ethyl vs. allyl groups). Computational modeling (DFT) can predict preferred transition states .
  • Catalyst chirality : Chiral phosphine ligands (e.g., BINAP) with Pd or Rh catalysts can induce enantioselectivity. For example, highlights stereoisomer-specific naming conventions (e.g., cis-p-Menth-8-en-1-ol), underscoring the need for chiral HPLC or NMR analysis to resolve isomers .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, while nonpolar solvents favor steric control.

Basic: What spectroscopic techniques are most effective for structural elucidation?

Answer:
For cyclohexanol derivatives, use:

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., allyl protons at δ 5.0–5.8 ppm, cyclohexanol OH at δ 1.5–2.0 ppm) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and alkene (1640–1680 cm⁻¹) groups.
  • GC-MS : Monitor reaction progress and detect byproducts (e.g., dehydration products like cyclohexene derivatives) .

Advanced: How do competing reaction pathways impact synthetic yields, and how can byproducts be characterized?

Answer:
Common competing pathways include:

  • Dehydration : Formation of cyclohexene derivatives under acidic or high-temperature conditions. Mitigate via pH control (neutral to slightly basic) and low-temperature hydrogenolysis .
  • Over-reduction : Allyl groups may reduce to propyl groups under excessive H₂ pressure. Monitor via periodic GC-MS sampling.
  • Dimerization : Allyl groups may undergo radical coupling; UV-Vis or HPLC can detect oligomers.

For byproduct identification, combine:

  • High-resolution MS : Differentiate isomers (e.g., m/z shifts from ethyl vs. methyl substitutions).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.

Basic: What safety protocols are critical for handling allyl-substituted cyclohexanols?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., allyl bromides) .
  • PPE : Nitrile gloves and safety goggles; avoid skin contact due to potential irritancy.
  • Spill management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict the reactivity of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol?

Answer:

  • Conformational analysis : Software like Gaussian or ORCA can model cyclohexane ring puckering and substituent orientation. ’s PubChem data provides initial parameters for force-field adjustments .
  • Reactivity prediction : DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic sites for allylic oxidation or nucleophilic attack.
  • Transition-state modeling : Simulate catalytic cycles (e.g., Pd-mediated hydrogenolysis) to optimize ligand-metal interactions .

Advanced: What strategies resolve contradictions in reported synthetic yields for similar compounds?

Answer:

  • Meta-analysis : Compare solvent purity, catalyst loading, and substrate ratios across studies. shows yield variations due to hexane vs. fluorinated alcohol solvents .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature > catalyst type).
  • Reproducibility checks : Replicate key studies with controlled moisture/oxygen levels (e.g., Schlenk techniques).

Basic: How is the purity of 4-Ethyl-1-(prop-2-en-1-yl)cyclohexan-1-ol assessed?

Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) or GC with FID detection.
  • Melting point analysis : Compare experimental values to literature (if crystalline derivatives are prepared).
  • Elemental analysis : Validate C, H, O percentages against theoretical values.

Advanced: What role do steric and electronic effects play in regioselective functionalization?

Answer:

  • Steric effects : The ethyl group at C4 directs electrophiles to the less hindered C1 allyl site. Molecular volume calculations (e.g., using Molinspiration) quantify steric bulk .
  • Electronic effects : Allyl groups activate adjacent positions for nucleophilic attack via conjugation. Hammett constants (σ⁺) predict substituent influence on reaction rates.

Basic: What databases provide reliable physicochemical data for cyclohexanol derivatives?

Answer:

  • PubChem : Experimental/computed properties (e.g., logP, boiling points) .
  • ECHA : Regulatory and hazard data .
  • CAS Common Chemistry : Validated synthetic routes and nomenclature .

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